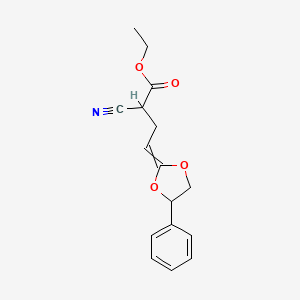
Ethyl 2-cyano-4-(4-phenyl-1,3-dioxolan-2-ylidene)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-cyano-4-(4-phenyl-1,3-dioxolan-2-ylidene)butanoate is an organic compound with a complex structure that includes a cyano group, a phenyl group, and a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-cyano-4-(4-phenyl-1,3-dioxolan-2-ylidene)butanoate typically involves multi-step organic reactions. One common method includes the reaction of ethyl cyanoacetate with benzaldehyde in the presence of a base to form an intermediate, which is then cyclized with ethylene glycol to form the dioxolane ring . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and solvents are chosen to optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-4-(4-phenyl-1,3-dioxolan-2-ylidene)butanoate can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
Ethyl 2-cyano-4-(4-phenyl-1,3-dioxolan-2-ylidene)butanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 2-cyano-4-(4-phenyl-1,3-dioxolan-2-ylidene)butanoate involves its interaction with various molecular targets. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The dioxolane ring provides stability and can undergo ring-opening reactions under acidic or basic conditions . These interactions can affect biological pathways and lead to various effects, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- Ethaneperoxoic acid, 1-cyano-1-[2-(2-phenyl-1,3-dioxolan-2-yl)ethyl]pentyl ester
- 1,3-Dioxolan-2-one
- 2,2-Dimethyl-1,3-dioxolane-4-methanol
Uniqueness
Ethyl 2-cyano-4-(4-phenyl-1,3-dioxolan-2-ylidene)butanoate is unique due to its combination of functional groups, which provide a versatile platform for various chemical transformations
Properties
CAS No. |
92613-05-3 |
|---|---|
Molecular Formula |
C16H17NO4 |
Molecular Weight |
287.31 g/mol |
IUPAC Name |
ethyl 2-cyano-4-(4-phenyl-1,3-dioxolan-2-ylidene)butanoate |
InChI |
InChI=1S/C16H17NO4/c1-2-19-16(18)13(10-17)8-9-15-20-11-14(21-15)12-6-4-3-5-7-12/h3-7,9,13-14H,2,8,11H2,1H3 |
InChI Key |
UDGDXLZAYSTLFG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC=C1OCC(O1)C2=CC=CC=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















